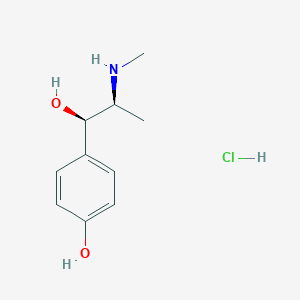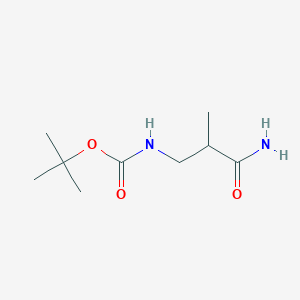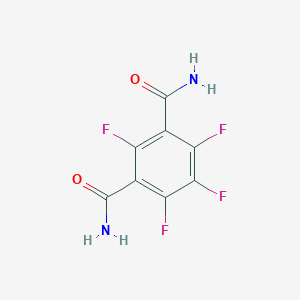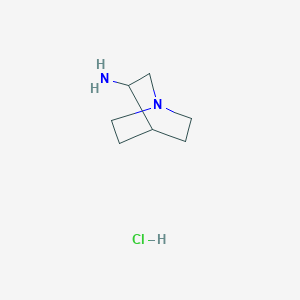
3-氨基奎宁环二盐酸盐
描述
3-Aminoquinuclidine dihydrochloride is a chemical compound with the empirical formula C7H14N2 · 2HCl and a molecular weight of 199.12 g/mol . It is a derivative of quinuclidine, a bicyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
3-Aminoquinuclidine dihydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
3-Aminoquinuclidine dihydrochloride is a type of quaternary ammonium compound (QAC) that has been found to have antimicrobial properties . The primary targets of this compound are bacteria, including Gram-positive strains such as S. aureus, B. cereus, L. monocytogenes, and E. faecalis .
Mode of Action
The compound interacts with its bacterial targets by disrupting the balance of hydrophobic and hydrophilic structures within the bacterial cell . This disruption can lead to the inhibition of bacterial growth and biofilm formation . It’s also suggested that 3-amidoquinuclidine salts may have a specific mechanism of action against certain bacteria, such as L. monocytogenes .
Biochemical Pathways
It’s known that the compound’s antimicrobial activity is related to its ability to disrupt the bacterial cell membrane . This disruption can inhibit essential processes for bacterial survival and proliferation.
Pharmacokinetics
It’s worth noting that the compound’s effectiveness as an antimicrobial agent suggests it has sufficient bioavailability to interact with its bacterial targets .
Result of Action
The primary result of 3-Aminoquinuclidine dihydrochloride’s action is the inhibition of bacterial growth and biofilm formation . This can lead to the death of the bacteria, thereby preventing infection and disease.
Action Environment
The antimicrobial activity of 3-Aminoquinuclidine dihydrochloride can be influenced by the composition of the surrounding environment . For instance, the compound’s effectiveness can vary depending on the nutrient content of the media in which the bacteria are suspended . This suggests that environmental factors can play a significant role in determining the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
3-Aminoquinuclidine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an intermediate in the preparation of certain pharmaceuticals, such as Azasetron . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s ability to form stable complexes with enzymes makes it a useful reagent in enzymatic studies.
Cellular Effects
The effects of 3-Aminoquinuclidine dihydrochloride on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving bacterial cells, derivatives of 3-Aminoquinuclidine dihydrochloride have demonstrated significant antibacterial activity . This compound can disrupt bacterial cell membranes, leading to cell lysis and death. Additionally, it has been found to inhibit biofilm formation, which is crucial for bacterial survival and pathogenicity .
Molecular Mechanism
At the molecular level, 3-Aminoquinuclidine dihydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity . For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can result in altered cellular processes and changes in gene expression. Additionally, 3-Aminoquinuclidine dihydrochloride can interact with nucleic acids, influencing transcription and translation processes.
Temporal Effects in Laboratory Settings
The effects of 3-Aminoquinuclidine dihydrochloride over time in laboratory settings have been studied extensively. This compound is known for its stability under various conditions, although it can degrade over time when exposed to moisture or high temperatures . In in vitro studies, the long-term effects of 3-Aminoquinuclidine dihydrochloride on cellular function have been observed, with some studies indicating potential cytotoxicity at higher concentrations . Its antimicrobial properties remain effective over extended periods, making it a reliable reagent in biochemical research.
Dosage Effects in Animal Models
In animal models, the effects of 3-Aminoquinuclidine dihydrochloride vary with different dosages. Studies have shown that at lower dosages, this compound can effectively inhibit bacterial growth without causing significant toxicity . At higher dosages, it may exhibit toxic or adverse effects, including cytotoxicity and potential organ damage . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
3-Aminoquinuclidine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It has been found to influence metabolic flux and metabolite levels, particularly in the context of amino acid metabolism . This compound can act as a substrate for certain enzymes, leading to the production of metabolites that play crucial roles in cellular processes. Additionally, its interactions with metabolic enzymes can modulate the overall metabolic activity of cells.
Transport and Distribution
The transport and distribution of 3-Aminoquinuclidine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability. Once inside the cells, 3-Aminoquinuclidine dihydrochloride can interact with intracellular proteins, affecting its localization and function.
Subcellular Localization
The subcellular localization of 3-Aminoquinuclidine dihydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nucleic acids and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with cytosolic enzymes and proteins, modulating various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinuclidine dihydrochloride typically involves the reaction of quinuclidine with ammonia or an amine source under specific conditions. One method involves the addition of a saturated solution of potassium hydroxide to commercially available 3-aminoquinuclidine dihydrochloride, followed by chloroform extraction . Another method involves chiral acid resolution in a suitable solvent, followed by recrystallization and decoloring processes .
Industrial Production Methods: For industrial production, the compound is often synthesized through a series of steps including resolving, salifying, and crystallizing. The process is designed to achieve high optical purity and yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 3-Aminoquinuclidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinuclidine derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted quinuclidine compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinuclidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
相似化合物的比较
3-Quinuclidinol: Another quinuclidine derivative with similar chemical properties.
3-Aminopyrrolidine: A structurally related compound with different biological activities.
2-Methyl-3-Quinuclidinone: A quinuclidine derivative used in various chemical syntheses.
Uniqueness: 3-Aminoquinuclidine dihydrochloride is unique due to its specific amino group positioning, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile building block in organic synthesis and its applications in diverse fields make it a valuable compound in scientific research .
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHBULOYDCZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6238-14-8 (Parent) | |
| Record name | Quinuclidine, 3-amino-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6530-09-2 | |
| Record name | Quinuclidine, 3-amino-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-aminoquinuclidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chirality of 3-aminoquinuclidine dihydrochloride in chemical synthesis?
A: 3-Aminoquinuclidine dihydrochloride exists in two enantiomeric forms: (R)- and (S)-3-aminoquinuclidine dihydrochloride. This chirality is crucial because it allows for the synthesis of enantiomerically pure compounds. For instance, [(R)-C7H16N2]2[Mo8O26] and [(S)-C7H16N2]2[Mo8O26] were selectively synthesized using the corresponding enantiomer of 3-aminoquinuclidine dihydrochloride. [] This selectivity is vital in pharmaceutical development, as different enantiomers can exhibit distinct biological activities.
Q2: How has 3-aminoquinuclidine dihydrochloride been utilized in developing new catalysts?
A: Researchers have successfully synthesized an enantiopure thiourea organocatalyst using (-)-(S)-3-aminoquinuclidine dihydrochloride. [, ] This novel thiourea catalyst demonstrated activity in several asymmetric reactions, including Michael additions, nitromethane 1,4-addition, and Friedel-Crafts alkylation, albeit with moderate yields and enantioselectivities. This research highlights the potential of using 3-aminoquinuclidine dihydrochloride as a scaffold for developing new chiral catalysts.
Q3: Can you elaborate on the role of 3-aminoquinuclidine dihydrochloride in material science, specifically in synthesizing noncentrosymmetric molybdates?
A: Research indicates that 3-aminoquinuclidine dihydrochloride plays a crucial role as a structure-directing agent in synthesizing noncentrosymmetric molybdates. [] By reacting racemic 3-aminoquinuclidine with molybdenum trioxide and water under hydrothermal conditions, researchers were able to crystallize three new compounds: [C7H16N2][Mo3O10] x H2O, [C7H16N2]2[Mo8O26] x H2O, and [C7H16N2]2[Mo8O26] x 4 H2O. These compounds were found to have varying stabilities depending on the initial reactant ratios. Importantly, by utilizing enantiopure (R)- or (S)-3-aminoquinuclidine dihydrochloride, two new noncentrosymmetric compounds, [(R)-C7H16N2]2[Mo8O26] and [(S)-C7H16N2]2[Mo8O26], were synthesized. These compounds crystallize in the noncentrosymmetric space group P2(1) (No. 4) and belong to the polar crystal class 2 (C2), exhibiting second-harmonic generation activity. This research highlights the potential of 3-aminoquinuclidine dihydrochloride in designing materials with specific optical properties.
Q4: Are there any alternative synthetic routes for 3-aminoquinuclidine dihydrochloride that offer improvements over traditional methods?
A: Yes, researchers have developed an improved procedure for synthesizing both (R)- and (S)-3-aminoquinuclidine dihydrochloride. [, ] This method involves a streamlined one-pot synthesis of a key imine intermediate (2) using lithium oxide as the base and molecular sieves. This improved process offers several advantages, including potentially higher yields, reduced reaction time, and simplified purification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


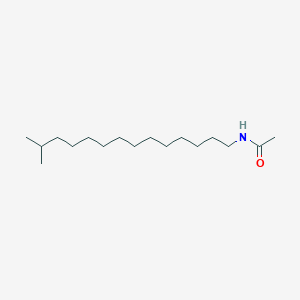
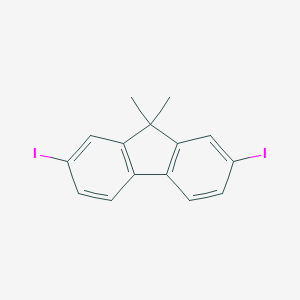
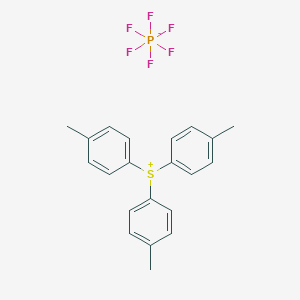

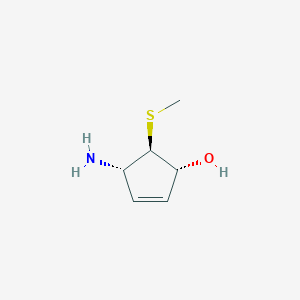
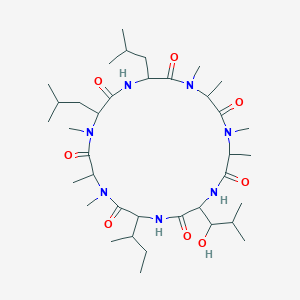

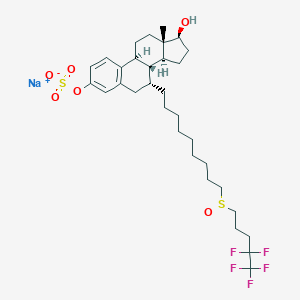
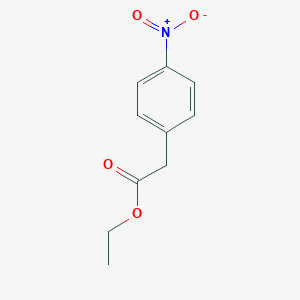

![Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B133361.png)
